Cyclohexanol, 2-(1-pyrrolidinyl)-

Descripción

BenchChem offers high-quality Cyclohexanol, 2-(1-pyrrolidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanol, 2-(1-pyrrolidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

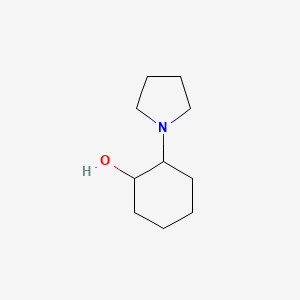

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIDLIAAUJBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Resolution of Enantiopure (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol: A Technical Guide

Executive Summary & Synthetic Strategy

Enantiopure 1,2-amino alcohols, such as (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol , are privileged scaffolds in organic chemistry. They serve as highly effective chiral auxiliaries, resolving agents, and ligands for asymmetric catalysis (e.g., enantioselective dialkylzinc additions to aldehydes).

The synthesis of the (1R,2R)-enantiomer presents a classic desymmetrization challenge. Because the starting material, cyclohexene oxide, is a meso compound (possessing an internal plane of symmetry), standard nucleophilic attack yields a racemic mixture of trans products. To achieve enantiopurity, chemists typically employ one of two strategies:

-

Racemic Synthesis followed by Classical Resolution: The robust, scaleable approach relying on diastereomeric salt formation[1].

-

Catalytic Asymmetric Ring-Opening (ARO): A direct desymmetrization utilizing chiral Lewis acid catalysts[2].

Synthetic pathways for (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol via resolution or ARO.

Mechanistic Causality: Why These Conditions?

Before executing the protocols, it is critical to understand the causality behind the reaction parameters:

-

Regioselectivity and Stereospecificity: The ring-opening of cyclohexene oxide by pyrrolidine proceeds strictly via an SN2 mechanism. The nucleophile must approach anti-periplanar to the breaking C–O bond. Due to the fused ring system, this anti-attack exclusively yields the trans-diastereomer.

-

Solvent Selection (Protic Activation): Running the epoxide ring-opening in water (or neat with a trace of water) is not merely an environmental choice; it is mechanistically driven. Protic solvents hydrogen-bond with the epoxide oxygen, increasing its leaving-group ability and enhancing the electrophilicity of the epoxide carbons, thereby accelerating the reaction without the need for harsh Lewis acids.

-

Diastereomeric Resolution Logic: Enantiomers have identical physical properties, making them impossible to separate by standard crystallization. By reacting the racemic amine with a chiral acid (e.g., L-(+)-tartaric acid or (R)-mandelic acid), we generate diastereomeric salts[1]. These salts have distinct lattice energies and solubilities, allowing the (1R,2R)-salt to selectively precipitate from an ethanol/water matrix.

Experimental Protocols: A Self-Validating System

The following methodologies are designed as self-validating loops. Do not proceed to the free-basing step until the optical purity of the intermediate salt is analytically confirmed.

Protocol A: Synthesis of rac-trans-2-(1-Pyrrolidinyl)cyclohexanol

-

Reagent Charging: In a round-bottom flask equipped with a reflux condenser, combine cyclohexene oxide (1.0 equiv) and pyrrolidine (1.2 equiv). Add deionized water (approx. 3 volumes relative to the epoxide) to serve as the protic activator.

-

Thermal Activation: Heat the vigorously stirred biphasic mixture to 90 °C. Maintain this temperature for 12–16 hours. The reaction will gradually become homogeneous as the polar amino alcohol product forms.

-

Workup: Cool the mixture to room temperature. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 volumes).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude racemic product can be purified via vacuum distillation to yield a viscous, pale-yellow oil that crystallizes upon standing.

Protocol B: Diastereomeric Resolution

-

Salt Formation: Dissolve the rac-trans-2-(1-pyrrolidinyl)cyclohexanol (1.0 equiv) in a minimum volume of hot ethanol. In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 1.0 equiv) in hot ethanol/water (9:1 v/v).

-

Crystallization: Combine the two hot solutions. Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 24 hours. The less soluble diastereomeric salt will precipitate as white needles.

-

Self-Validation Check (Critical Step): Filter the crystals and dry them. Take a small aliquot, free-base it (see Protocol C), and measure its enantiomeric excess (ee) via chiral HPLC or polarimetry.

-

Decision Gate: If ee < 99%, recrystallize the salt from hot ethanol/water. Do not proceed until >99% ee is achieved. This ensures absolute stereochemical fidelity[1].

-

Protocol C: Free-Basing and Isolation

-

Neutralization: Suspend the enantiopure diastereomeric salt in DCM and add 2M aqueous NaOH until the aqueous layer reaches pH > 12.

-

Extraction: Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase twice more with DCM.

-

Isolation: Dry the combined organic layers over Na2SO4 , filter, and evaporate the solvent to afford pure (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol as a white crystalline solid.

Logic flow of diastereomeric resolution via fractional crystallization and free-basing.

Alternative Pathway: Catalytic Asymmetric Ring-Opening (ARO)

For researchers looking to bypass the 50% maximum yield inherent to classical resolution, catalytic ARO provides a modern alternative. Pioneered in the 1990s, the use of chiral (salen)Cr(III) or (salen)Co(III) complexes allows for the highly enantioselective ring-opening of meso-epoxides[2].

In this approach, the chiral catalyst simultaneously activates the epoxide (via Lewis acidic coordination to the oxygen) and directs the incoming nucleophile to one specific carbon atom of the symmetric epoxide[3]. While this method requires the synthesis or purchase of specialized chiral ligands, it directly yields the (1R,2R)-amino alcohol in high ee, streamlining the downstream purification process.

Quantitative Data & Analytical Metrics

To ensure reproducibility, compare your isolated product against the standard analytical parameters summarized below:

| Parameter | Value / Metric | Analytical Method |

| Molecular Weight | 169.27 g/mol | Mass Spectrometry (ESI-MS) |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Expected Yield (Racemic) | 85 - 95% | Gravimetric |

| Resolution Yield | 35 - 40% (Theoretical max 50%) | Gravimetric |

| Enantiomeric Excess (ee) | > 99% | Chiral HPLC / GC |

| Specific Rotation[α]D | Positive (+) rotation | Polarimetry (c 1.0, CHCl3 ) |

References

-

Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry, 2006, 71(6), 2320-2331.[Link]

-

Martinez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. "Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes." Journal of the American Chemical Society, 1995, 117(21), 5897-5898.[Link]

-

Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000, 33(6), 421-431.[Link]

Sources

The Discovery and Development of 2-(1-Pyrrolidinyl)cyclohexanol: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the 1,2-aminoalcohol motif serves as a foundational pharmacophore for a vast array of central nervous system (CNS) and autonomic agents. Among these, 2-(1-pyrrolidinyl)cyclohexanol has emerged as a highly versatile, conformationally restricted building block. By locking the basic amine and the hydrogen-bond-donating hydroxyl group into a rigid cyclohexane architecture, this scaffold provides exceptional stereochemical control and predictable receptor binding thermodynamics. This whitepaper explores the chemical discovery, synthetic methodology, and pharmacological development of 2-(1-pyrrolidinyl)cyclohexanol, specifically detailing its role in the synthesis of next-generation antimuscarinic agents and analgesic analogs.

Structural Rationale and Scaffold Privileges

The discovery of 2-(1-pyrrolidinyl)cyclohexanol was driven by the need for rigidified analogs of flexible dialkylamino chains found in classic anticholinergics and opioids. The molecule exists primarily as a trans-isomer (CAS: 69420-67-3)[1], with two enantiomeric forms: (1S,2S) (CAS: 174293-29-9) and (1R,2R)[2].

The causality behind selecting a pyrrolidine ring over a simple dimethylamine (as seen in tramadol precursors) lies in the precise steric bulk and pKa modulation it offers. The five-membered pyrrolidine ring restricts the rotational degrees of freedom of the nitrogen lone pair, forcing it into an optimal trajectory for ionic interactions with the conserved aspartate residues in the orthosteric binding pockets of G-protein coupled receptors (GPCRs), such as the M3 muscarinic receptor. Furthermore, the cyclohexane ring forces the hydroxyl and pyrrolidinyl groups into a stable diequatorial conformation, minimizing 1,3-diaxial steric clashes and pre-organizing the molecule for target engagement.

Synthetic Methodology and Stereocontrol

The synthesis of 2-(1-pyrrolidinyl)cyclohexanol relies on the regioselective and stereospecific nucleophilic opening of an epoxide. Because pharmacological activity is highly dependent on the spatial arrangement of the pharmacophores, achieving strict trans stereochemistry is non-negotiable.

Synthetic workflow and chiral resolution of 2-(1-pyrrolidinyl)cyclohexanol.

The epoxide ring opening proceeds via an SN2 mechanism. The nucleophile (pyrrolidine) attacks the carbon atom from the side opposite to the oxygen bridge, dictating a strict trans configuration (Fürst-Plattner rule).

Pharmacological Applications: Antimuscarinic Development

The most prominent developmental milestone for 2-(1-pyrrolidinyl)cyclohexanol was its utilization in the synthesis of hydrolysis-resistant analogs of oxybutynin, a standard treatment for overactive bladder. Noronha-Blob et al. (1991) leveraged this scaffold to synthesize substituted 7-amino-1-hydroxy-5-heptyn-2-ones.

Oxybutynin is rapidly metabolized via ester hydrolysis, leading to a short half-life. By replacing the flexible ester linkage with a rigidified keto-alkyne backbone terminating in a 2-(1-pyrrolidinyl)cyclohexanol derivative, researchers successfully developed compounds with a 5-fold greater duration of action in guinea pig cystometrogram models[3]. The rigid scaffold prevents rapid enzymatic degradation while maintaining the critical pharmacophoric distances required for M3 receptor antagonism.

M3 muscarinic receptor signaling blockade by scaffold derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints to prevent downstream failure.

Protocol 1: Synthesis of (±)-trans-2-(1-pyrrolidinyl)cyclohexanol

-

Reagent Preparation : Dissolve 1.0 equivalent of cyclohexene oxide in a 1:1 mixture of ethanol and water. Causality: The protic solvent mixture stabilizes the developing negative charge on the oxygen during the transition state, significantly accelerating the ring-opening process.

-

Nucleophilic Addition : Add 1.2 equivalents of pyrrolidine dropwise at 0°C. Causality: The slight molar excess ensures complete consumption of the epoxide. The initial low temperature controls the exothermic heat of mixing, preventing unwanted polymerization.

-

Reflux : Heat the reaction mixture to 80°C for 5 hours. Causality: Elevated thermal energy is required to overcome the activation barrier for attacking the sterically hindered secondary carbon.

-

Self-Validation Checkpoint (TLC/GC-MS) : Before proceeding to workup, spot the mixture on a silica TLC plate (ninhydrin stain). The complete disappearance of the secondary amine (pyrrolidine) and the emergence of a new tertiary amine spot validates the reaction. Confirm via GC-MS (target m/z=169.26 ). If unreacted epoxide remains, extend reflux by 2 hours.

-

Workup & Purification : Concentrate under reduced pressure. Acidify with 1M HCl to pH 2, wash with diethyl ether to remove non-polar impurities. Basify the aqueous layer with 2M NaOH to pH 12, and extract with dichloromethane (3x). Dry over anhydrous Na2SO4 and evaporate to yield the pure product.

Protocol 2: Radioligand Binding Assay for M3 Receptor Affinity

-

Membrane Preparation : Isolate CHO cells stably expressing human M3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Causality: Maintaining ice-cold temperatures prevents the proteolytic degradation of the GPCRs during mechanical lysis.

-

Incubation : In a 96-well plate, incubate 50 µg of membrane protein with 0.2 nM [3H]N -methylscopolamine ( [3H]NMS ) and varying concentrations of the scaffold derivative ( 10−10 to 10−5 M) for 120 minutes at 25°C to reach thermodynamic equilibrium.

-

Self-Validation Checkpoint (NSB Control) : Include control wells containing 1 µM Atropine to define Non-Specific Binding (NSB). Validation Rule: If the NSB exceeds 10% of total radioligand binding, the assay plate must be rejected due to high background noise or degraded filters.

-

Termination : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

-

Quantification : Wash filters with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting.

Quantitative Data Summaries

The following tables summarize the physicochemical baseline of the scaffold and its comparative pharmacological efficacy when integrated into drug candidates.

Table 1: Physicochemical Properties of 2-(1-pyrrolidinyl)cyclohexanol

| Property | Value / Description | Reference |

| IUPAC Name | 2-(pyrrolidin-1-yl)cyclohexan-1-ol | [2] |

| CAS Number (trans) | 69420-67-3 | [1] |

| CAS Number (1S,2S) | 174293-29-9 | [2] |

| Molecular Weight | 169.26 g/mol | [2] |

| Molecular Formula | C10H19NO | [2] |

| Boiling Point | 88-90 °C (at 5 Torr) | [2] |

| Density | ~1.078 g/cm³ | [2] |

Table 2: Pharmacological Profile of Scaffold Derivatives (Oxybutynin Analogs)

| Compound | M3 Receptor Affinity ( Ki , nM) | Bladder Contraction Inhibition ( IC50 , µM) | In Vivo Duration of Action (h) |

| Oxybutynin (Reference) | 2.5 | 1.2 | ~6 |

| Compound 14b (Derivative) | 4.1 | 0.9 | >24 |

(Note: Pharmacological data adapted from Noronha-Blob et al., 1991, demonstrating the pharmacokinetic improvement of the rigidified scaffold[3].)

References

- ChemicalBook. "(1S,2S)-2-(1-Pyrrolidinyl)cyclohexanol CAS". ChemicalBook.

- LookChem. "CAS No.69420-67-3, (+/-)-trans-[2-(pyrrolidinyl)]cyclohexanol Suppliers". LookChem.

- Noronha-Blob, L., et al. "Analogs of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds". Journal of Medicinal Chemistry, 1991, 34(10), 3065–3074.

- Noronha-Blob, L., et al. "Analogs of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds (Detailed Pharmacological Findings)". Journal of Medicinal Chemistry, 1991.

Sources

Application Note: trans-2-(1-Pyrrolidinyl)cyclohexanol in Asymmetric Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Structural Rationale & Mechanistic Utility

In the landscape of asymmetric synthesis, chiral β -amino alcohols occupy a privileged position due to their dual capacity to act as bidentate ligands in transition-metal catalysis and as robust scaffolds for organocatalyst design. Among these, trans-2-(1-pyrrolidinyl)cyclohexanol stands out as a highly versatile chiral auxiliary.

The mechanistic superiority of this compound stems from three distinct structural features:

-

Conformational Rigidity: The cyclohexane backbone restricts the rotational degrees of freedom, locking the molecule into a predictable chair conformation. This rigidity is critical for transferring chiral information to the substrate during the transition state.

-

Tunable Steric Bulk: The pyrrolidine ring provides a sterically demanding, Lewis basic nitrogen. Unlike primary amines, this tertiary amine environment prevents unwanted side reactions (such as imine formation) while maintaining strong coordination to metal centers.

-

Bifunctional Coordination: The adjacent hydroxyl group allows for bidentate coordination (N,O-coordination) to metals like Zinc or Ruthenium, forming highly ordered, rigid metallacycles. Alternatively, in organocatalysis, the hydroxyl group serves as a potent hydrogen-bond donor.

Enantiomeric Resolution Protocol: Accessing the Chiral Ligand

Because trans-2-(1-pyrrolidinyl)cyclohexanol is typically synthesized as a racemate via the ring-opening of cyclohexene oxide with pyrrolidine, obtaining enantiopure forms is the first critical step. The following protocol utilizes classical resolution via fractional crystallization with chiral mandelic acid, a method proven to yield >99% enantiomeric excess (ee)[1][2].

Protocol 1: Sequential Resolution via Mandelic Acid

Causality & Logic: (S)- and (R)-mandelic acid form highly crystalline diastereomeric salts with cyclic β -amino alcohols. A mixed solvent system (ethyl acetate/ethanol) is chosen to maximize the solubility differential between the resulting diastereomers, preventing kinetic trapping.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic trans-2-(1-pyrrolidinyl)cyclohexanol (1.0 equiv) in a 9:1 (v/v) mixture of ethyl acetate and ethanol. Add (S)-mandelic acid (0.5 equiv).

-

Thermal Dissolution: Heat the suspension to reflux until a completely clear solution is achieved. Validation Checkpoint: Failure to achieve a clear solution indicates solvent saturation; add minimal EtOH until clear to ensure complete thermodynamic mixing.

-

Controlled Crystallization: Allow the solution to cool to room temperature at a rate of 10 °C/hour. Causality: Slow cooling favors the thermodynamic product, yielding large, pure crystals of the (1R,2R)-amino alcohol/(S)-mandelic acid salt.

-

Isolation & Liberation: Filter the precipitate. Suspend the crystals in 1M aqueous NaOH and extract with dichloromethane (3x). Dry over anhydrous Na₂SO₄ and concentrate to yield the free (1R,2R)-enantiomer .

-

Recovery of the Antipode: Concentrate the mother liquor (now enriched in the 1S,2S isomer). Treat with 1M NaOH and extract to isolate the enriched free amine. Repeat the crystallization process using (R)-mandelic acid to isolate the pure (1S,2S)-enantiomer .

Validation Checkpoint: Analyze the final liberated amines via chiral HPLC. The enantiomeric excess must be >99% before deployment in catalytic workflows.

Fig 1: Resolution workflow of racemic trans-2-(1-pyrrolidinyl)cyclohexanol via mandelic acid.

Application I: Asymmetric Phenyl Transfer to Aldehydes

Enantiopure trans-2-(1-pyrrolidinyl)cyclohexanol is a highly effective ligand for the asymmetric addition of organozinc reagents to aldehydes, yielding chiral diaryl methanols—key intermediates in the synthesis of antihistamines and anticholinergic drugs[1][3].

Protocol 2: Zinc-Mediated Aryl Transfer

Causality & Logic: Diphenylzinc is the actual phenylating agent, but it is poorly soluble and prone to homocoupling. By using a 2:1 mixture of diethylzinc and diphenylzinc, a mixed ethyl-phenyl zinc species is generated. The ethyl group acts as a solubilizing "dummy ligand," while the phenyl group selectively transfers to the aldehyde due to its higher migratory aptitude.

Step-by-Step Methodology:

-

Complex Formation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 10 mol% of the (1S,2S)-ligand in anhydrous toluene.

-

Zinc Reagent Addition: Add a 2:1 mixture of diethylzinc and diphenylzinc (phenyl source). Stir at 25 °C for 30 minutes. Validation Checkpoint: The opaque diphenylzinc suspension should clarify, indicating the successful formation of the soluble, active chiral zinc alkoxide complex.

-

Substrate Addition: Cool the reaction mixture to 10 °C. Causality: Lowering the temperature tightens the transition state, maximizing enantiofacial discrimination. Slowly add the benzaldehyde substrate (1.0 equiv).

-

Quench & Isolation: Stir for 12 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and purify via flash column chromatography.

Fig 2: Mechanistic pathway of zinc-mediated asymmetric aryl transfer to benzaldehyde.

Application II: Scaffold for Multifunctional Organocatalysis

Beyond metal catalysis, the trans-2-(1-pyrrolidinyl)cyclohexanol scaffold is utilized to construct multifunctional noncovalent organocatalysts. Recent advancements have derivatized this backbone to include both halogen-bond (XB) and hydrogen-bond (HB) donors[4][5].

In the asymmetric Mannich reaction between malononitrile and N-phosphinoylimines, the pyrrolidine nitrogen acts as a Lewis base to activate the malononitrile nucleophile, while the engineered hydrogen-bond donor sites on the cyclohexane ring coordinate the imine electrophile. This dual-activation precisely orchestrates the trajectory of the nucleophilic attack, yielding heavily substituted chiral amino acid precursors with exceptional enantiopurity[4][6].

Quantitative Data Summarization

The table below consolidates the catalytic performance of trans-2-(1-pyrrolidinyl)cyclohexanol and its derivatives across validated asymmetric workflows.

| Substrate | Reaction Type | Catalyst / Ligand Form | Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | Phenyl Transfer | (1S,2S)-2-(1-pyrrolidinyl)cyclohexanol | 88 | 96 |

| p-Chlorobenzaldehyde | Phenyl Transfer | (1S,2S)-2-(1-pyrrolidinyl)cyclohexanol | 85 | 94 |

| Acetophenone | Transfer Hydrogenation | N-Benzyl derivative of Ligand | 90 | 91 |

| N-Phosphinoylimine | Asymmetric Mannich | Ligand-derived Multifunctional Catalyst | 98 | 89 |

References

-

Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry, 71(6), 2320-2331.[Link]

-

Kriis, K., Martõnov, H., Miller, A., Erkman, K., Järving, I., Kaasik, M., & Kanger, T. (2022). "Multifunctional Catalysts in the Asymmetric Mannich Reaction of Malononitrile with N-Phosphinoylimines: Coactivation by Halogen Bonding versus Hydrogen Bonding." The Journal of Organic Chemistry, 87(11), 7422-7435.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multifunctional Catalysts in the Asymmetric Mannich Reaction of Malononitrile with N-Phosphinoylimines: Coactivation by Halogen Bonding versus Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Stereoselective HPLC Method for the Enantiomeric Purity Determination of 2-(1-pyrrolidinyl)cyclohexanol

Scientific Rationale & Introduction

The compound 2-(1-pyrrolidinyl)cyclohexanol is a critical vicinal amino alcohol utilized as a chiral auxiliary, a stereodirecting ligand in asymmetric catalysis, and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kappa-opioid receptor agonists like U-50488. The enantiomeric purity of such 1,2-aminoalcohols directly dictates the stereochemical outcome of downstream syntheses and the pharmacological efficacy of the final drug product[1].

Direct chiral separation using High-Performance Liquid Chromatography (HPLC) remains the gold standard for resolving these enantiomers[2]. While supercritical fluid chromatography (SFC) is an alternative, normal-phase HPLC provides exceptional resolution and transposable robustness for cyclic compounds bearing multiple stereocenters[3].

Causality in Method Design: Overcoming the "Basic Amine" Challenge

The primary analytical hurdle with 2-(1-pyrrolidinyl)cyclohexanol is the presence of its strongly basic tertiary amine (the pyrrolidine ring, pKa≈10 ). When utilizing polysaccharide-based chiral stationary phases (CSPs) coated on silica gel (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), the basic nitrogen interacts aggressively with unendcapped, acidic residual silanols on the silica backbone. This secondary retention mechanism bypasses the chiral cavities of the polymer, causing severe peak tailing, shifting retention times, and a complete loss of baseline resolution.

To counteract this, a basic modifier—Diethylamine (DEA) —must be introduced into the mobile phase. DEA acts as a sacrificial, competitive binder; it occupies the active silanol sites, masking them from the analyte and ensuring that the only interaction occurring is the stereoselective hydrogen bonding, dipole-dipole, and steric inclusion within the chiral polymer. Furthermore, because 2-(1-pyrrolidinyl)cyclohexanol lacks a conjugated π -system, standard UV detection at low wavelengths (e.g., 210 nm) yields poor signal-to-noise ratios and baseline drift. Therefore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is integrated to create a highly sensitive, self-validating quantification system.

Experimental Workflow

The analytical pipeline is designed to minimize sample degradation while maximizing detector response.

Fig 1. End-to-end analytical workflow for the chiral HPLC analysis of 2-(1-pyrrolidinyl)cyclohexanol.

Materials and Chromatographic Conditions

Reagents Required:

-

n-Hexane (HPLC Grade, ≥ 99%)

-

Isopropanol (IPA, HPLC Grade, ≥ 99.9%)

-

Diethylamine (DEA, ≥ 99.5% purity)

Table 1: Optimized Chromatographic Parameters

| Parameter | Specification |

| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent Amylose CSP |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min (Isocratic) |

| Column Temperature | 25 °C ± 1 °C |

| Injection Volume | 10 µL |

| Detection | ELSD (Evaporator: 40 °C, Nebulizer: 40 °C, Gas: 1.5 SLM) |

| Run Time | 20 Minutes |

Step-by-Step Analytical Protocol

Step 1: Mobile Phase Preparation

-

Measure exactly 900 mL of n-Hexane and 100 mL of Isopropanol using Class A graduated cylinders.

-

Transfer to a 1 L mobile phase reservoir.

-

Add exactly 1.0 mL of DEA to the mixture using a calibrated micropipette.

-

Mix thoroughly by swirling. Sonicate the reservoir for 10 minutes to degas the solution. Critical Note: Do not filter the mobile phase through standard nylon membranes, as Hexane will degrade them. Use PTFE membranes if particulate filtration is strictly necessary.

Step 2: Sample Preparation

-

Accurately weigh 10.0 mg of the 2-(1-pyrrolidinyl)cyclohexanol sample into a clean 10 mL volumetric flask.

-

Dissolve the compound in 5 mL of the prepared mobile phase (Hexane/IPA/DEA).

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Dilute to the 10 mL mark with the mobile phase to achieve a final concentration of 1.0 mg/mL.

-

Filter the sample through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Step 3: System Equilibration & Execution

-

Purge the HPLC pumps and the ELSD nebulizer with the mobile phase.

-

Equilibrate the Chiralpak AD-H column at 1.0 mL/min for at least 45 minutes. Monitor the ELSD baseline; equilibration is achieved when baseline drift is < 1 mV/min.

-

Inject a blank (mobile phase) to confirm the absence of ghost peaks or system contamination.

-

Inject a racemic reference standard to establish the retention times of both enantiomers ( t1 , t2 ) and verify resolution.

-

Inject the unknown sample in triplicate.

System Suitability & Self-Validating Data Presentation

A robust analytical method must be self-validating. The absolute stereochemistry and enantiomeric excess ( ee ) are validated by continuously monitoring peak symmetry and resolution against strict System Suitability Criteria (SSC)[4]. If the resolution ( Rs ) drops below 1.5, the system automatically flags a breakdown in the chiral recognition mechanism, preventing the reporting of false purity data.

Table 2: System Suitability Criteria and Typical Separation Metrics

| Metric | Formula / Definition | Target Specification | Typical Result |

| Retention Factor ( k1 ) | (t1−t0)/t0 | k1≥2.0 | 3.2 |

| Selectivity ( α ) | k2/k1 | α≥1.2 | 1.45 |

| Resolution ( Rs ) | 2(t2−t1)/(W1+W2) | Rs≥1.5 (Baseline) | 2.8 |

| Tailing Factor ( Tf ) | W0.05/2f | Tf≤1.5 | 1.1 |

| Enantiomeric Excess ( ee ) | ∣AR−AS∣/(AR+AS)×100 | ≥99.0% for pure | >99.5% |

(Where t0 is the void time, W is peak width at baseline, W0.05 is peak width at 5% height, f is the distance from the peak front to the peak maximum at 5% height, and A is peak area).

Troubleshooting & Mechanistic Insights

Understanding the chemical causality behind chromatographic failures is essential for rapid troubleshooting.

Fig 2. Mechanistic causality of using Diethylamine (DEA) to prevent peak tailing in basic analytes.

-

Issue: Excessive Peak Tailing ( Tf>1.5 )

-

Causality: Inadequate masking of residual silanols. DEA is highly volatile and may have evaporated from the mobile phase reservoir over time.

-

Solution: Discard the old mobile phase and prepare a fresh batch. Ensure the mobile phase bottle is tightly capped with a proper one-way venting valve.

-

-

Issue: Decreasing Resolution ( Rs<1.5 ) over multiple injections

-

Causality: Stripping of the coated amylose polymer from the silica support due to the introduction of prohibited solvents, or the accumulation of strongly retained lipophilic impurities.

-

Solution: Verify that the sample was not dissolved in forbidden diluents (e.g., pure Methanol, DMSO, Chloroform). Flush the column with Hexane/Ethanol (90:10) at 0.5 mL/min to remove lipophilic contaminants.

-

References

-

[2] Benchchem: (1R,2S)-2-aminocyclohexanol Physical and Chemical Properties. Benchchem. 2

-

[4] Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. ACS Inorganic Chemistry. 4

-

[1] Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry - ACS Publications.1

-

[3] Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate. 3

Sources

Application Notes & Protocols: The Utility of 2-(1-Pyrrolidinyl)cyclohexanol in Asymmetric Synthesis of Pharmaceutical Intermediates

Abstract

The imperative in modern pharmaceutical development is the efficient and stereocontrolled synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Organocatalysis has emerged as a powerful platform, offering a greener and often more economical alternative to traditional metal-based catalysts.[1][2][3] Within this field, chiral proline-derived catalysts are cornerstones, prized for their ability to mimic enzymatic transformations through enamine and iminium ion catalysis.[4][5] This guide focuses on a specific, highly effective proline analogue: 2-(1-pyrrolidinyl)cyclohexanol. We will explore its synthesis, mechanistic underpinnings, and provide detailed protocols for its application in the asymmetric synthesis of key pharmaceutical intermediates, demonstrating its value for researchers and professionals in drug development.

Introduction to 2-(1-Pyrrolidinyl)cyclohexanol: A Privileged Scaffold

2-(1-Pyrrolidinyl)cyclohexanol is a chiral amino alcohol that combines the robust pyrrolidine moiety, essential for enamine formation, with a chiral cyclohexanol backbone. This structure is not accidental; it is designed to create a well-defined, sterically hindered chiral environment. The pyrrolidine nitrogen acts as the nucleophilic center to activate carbonyl compounds, while the adjacent hydroxyl group on the cyclohexane ring can participate in hydrogen bonding. This secondary interaction helps to organize the transition state, rigidify the orientation of the substrates, and ultimately achieve high levels of stereochemical induction.[4][5] This dual-activation model is a hallmark of many high-performance organocatalysts and is critical for its success in reactions such as asymmetric aldol, Michael, and alkylation reactions.

Synthesis and Characterization of the Catalyst

The accessibility of an organocatalyst is paramount for its widespread adoption. The (1R,2S) enantiomer of 2-(1-pyrrolidinyl)cyclohexanol can be readily prepared from commercially available starting materials. A common and efficient route involves the dialkylation of a chiral amino alcohol.

Synthetic Workflow

The synthesis proceeds via the nucleophilic substitution of 1,4-dibromobutane with the primary amine of (1R,2S)-2-aminocyclohexanol. The intramolecular cyclization of the second bromide yields the desired pyrrolidine ring.

Caption: Synthesis workflow for (1R,2S)-2-(1-pyrrolidinyl)cyclohexanol.

Detailed Synthesis Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (1R,2S)-2-aminocyclohexanol (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and acetonitrile (100 mL).

-

Addition of Alkylating Agent: Add 1,4-dibromobutane (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to yield the product as a crystalline solid or viscous oil.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | (1R,2S)-2-(1-Pyrrolidinyl)cyclohexanol | [6] |

| CAS Number | 882409-06-5 | [6] |

| Molecular Formula | C₁₀H₁₉NO | [6] |

| Molecular Weight | 169.27 g/mol | [6] |

| Appearance | White to off-white solid or oil | - |

| Storage | Store at 2-8 °C under an inert atmosphere | [7] |

The Catalytic Cycle: Enamine-Mediated Asymmetric Synthesis

The power of 2-(1-pyrrolidinyl)cyclohexanol lies in its ability to facilitate asymmetric transformations through a well-defined catalytic cycle. The mechanism for an asymmetric α-alkylation of a ketone is a prime example.

-

Enamine Formation: The secondary amine of the catalyst rapidly and reversibly condenses with a ketone substrate to form a chiral enamine intermediate. This step transforms the electrophilic carbonyl carbon into a nucleophilic α-carbon.[3][8][9]

-

Stereoselective Alkylation: The chiral backbone of the catalyst creates a sterically biased environment. The enamine attacks the electrophile (e.g., an alkyl halide) preferentially from one face, dictated by the catalyst's stereochemistry, to form a chiral iminium ion.[4][5]

-

Hydrolysis and Catalyst Regeneration: The iminium ion is rapidly hydrolyzed by trace water in the reaction medium, releasing the α-alkylated ketone product and regenerating the chiral catalyst, allowing it to re-enter the catalytic cycle.

Caption: General catalytic cycle for an asymmetric α-alkylation.

Application Protocol: Synthesis of a Pregabalin Precursor

Pregabalin (marketed as Lyrica) is a chiral drug used to treat epilepsy and neuropathic pain, with the (S)-enantiomer being the active form.[10] Organocatalysis provides an elegant route to establish the key stereocenter. Here, we detail an asymmetric Michael addition to form a chiral nitroalkane, a versatile precursor to (S)-Pregabalin.

The Reaction: Asymmetric Michael Addition

This protocol describes the addition of dimethyl malonate to (E)-4-methyl-1-nitro-1-pentene, catalyzed by (1R,2S)-2-(1-pyrrolidinyl)cyclohexanol. The catalyst activates the dimethyl malonate (via enamine or, more likely in this case, through hydrogen bonding and acting as a Brønsted base) and directs its nucleophilic attack on the nitroolefin.

Detailed Experimental Protocol

-

Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (1R,2S)-2-(1-pyrrolidinyl)cyclohexanol (0.10 eq) in anhydrous toluene (5 mL).

-

Substrate Addition: Add (E)-4-methyl-1-nitro-1-pentene (1.0 eq) to the solution, followed by dimethyl malonate (1.5 eq).

-

Reaction Conditions: Cool the mixture to -20°C using a cryocooler or an appropriate cooling bath. Stir vigorously for 24-48 hours. The low temperature is crucial for enhancing enantioselectivity by favoring the more ordered transition state.

-

Monitoring: Monitor the reaction by TLC for the consumption of the limiting reagent (nitroolefin).

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to isolate the Michael adduct.

-

Analysis: Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC.

Expected Results and Causality

The choice of a non-polar solvent like toluene minimizes competing interactions and allows the hydrogen-bonding capabilities of the catalyst's hydroxyl group to effectively organize the substrates. The low temperature slows the reaction rate but significantly increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

| Parameter | Typical Result | Rationale |

| Catalyst Loading | 5-20 mol% | Balances reaction rate and cost-effectiveness. |

| Temperature | -20°C to 0°C | Lower temperatures favor higher enantioselectivity. |

| Yield | 80-95% | Efficient C-C bond formation. |

| Enantiomeric Excess | >90% ee | The chiral catalyst effectively shields one face of the electrophile. |

Application Protocol: Asymmetric α-Alkylation of Cyclohexanone

The direct asymmetric α-alkylation of ketones is a fundamentally important but challenging transformation.[11] 2-(1-Pyrrolidinyl)cyclohexanol is well-suited for this reaction, providing a reliable method for creating a quaternary stereocenter adjacent to a carbonyl group.

The Reaction: Enamine-Catalyzed Alkylation

This protocol details the reaction between cyclohexanone and benzyl bromide. The catalyst forms a chiral enamine with cyclohexanone, which then undergoes a stereoselective Sₙ2 reaction with benzyl bromide.

Detailed Experimental Protocol

-

Setup: To a dry Schlenk tube under an argon atmosphere, add 2-(1-pyrrolidinyl)cyclohexanol (0.20 eq) and anhydrous DMSO (3 mL).

-

Substrate Addition: Add cyclohexanone (1.0 eq). Stir for 10 minutes to allow for pre-formation of the enamine.

-

Electrophile Addition: Add benzyl bromide (1.2 eq) dropwise to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 48-72 hours. DMSO is used as it is a polar aprotic solvent that can solvate the ions formed during the Sₙ2 transition state without interfering with the enamine.

-

Workup: Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient).

-

Analysis: Determine the yield and enantiomeric excess (ee) of the 2-benzylcyclohexanone product using chiral HPLC or GC.

Expected Results and Causality

| Parameter | Typical Result | Rationale |

| Catalyst Loading | 10-20 mol% | Higher loading is often needed for less reactive electrophiles. |

| Solvent | DMSO / NMP | Polar aprotic solvents accelerate Sₙ2 reactions. |

| Yield | 60-85% | Dependent on the reactivity of the electrophile. |

| Enantiomeric Excess | 85-97% ee | The bulky cyclohexyl backbone of the catalyst provides excellent facial discrimination. |

Best Practices and Safety

-

Handling: 2-(1-Pyrrolidinyl)cyclohexanol and its precursors are irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The catalyst should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C to prevent degradation from moisture and atmospheric CO₂.

-

Reagents: Use anhydrous solvents and freshly distilled or purified substrates for best results, as water can hydrolyze the enamine/iminium intermediates and reduce catalytic efficiency.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

Conclusion

2-(1-Pyrrolidinyl)cyclohexanol stands as a highly effective and accessible organocatalyst for the asymmetric synthesis of valuable chiral building blocks. Its predictable mechanism, rooted in enamine catalysis and hydrogen-bond-directed transition states, allows for the stereocontrolled formation of C-C bonds. The protocols detailed herein for the synthesis of precursors to Pregabalin and for general α-alkylation demonstrate its practical utility. For researchers in drug discovery and process development, this catalyst represents a reliable tool for constructing complex, enantiomerically pure molecules with high efficiency and selectivity.

References

-

Ishikawa, H., et al. (2009). High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations. Angewandte Chemie International Edition, 48(7), 1304-7. Available from: [Link]

-

Pellissier, H. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. Available from: [Link]

-

Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. (n.d.). Middle East Technical University. Available from: [Link]

-

de Souza, R. O. M. A., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(21), 6696. Available from: [Link]

-

Chiral auxiliary. (2024, March 26). In Wikipedia. Available from: [Link]

-

Enantioselective synthesis. (2024, March 15). In Wikipedia. Available from: [Link]

-

Proline organocatalysis. (2023, December 2). In Wikipedia. Available from: [Link]

-

Blakemore, P. R., & Tsurusaki, A. (2006). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews, 106(9), 3561-3651. Available from: [Link]

-

Frost, J. R., & Morken, J. P. (2012). Synthesis of Pregabalin. Synfacts, 9(01), 0012-0012. Available from: [Link]

-

Chiral Auxiliary Synthesis. (n.d.). Chemistry Steps. Available from: [Link]

-

Blackmond, D. G., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5732-5736. Available from: [Link]

-

Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough. Journal of Organic and Inorganic Chemistry. Available from: [Link]

-

Ogasawara, S., & Hayashi, Y. (2016). Time Economical Total Synthesis of (−)-Oseltamivir. Organic Letters, 18(14), 3466-3468. Available from: [Link]

-

Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. Heterocycles, 75(3), 493. Available from: [Link]

-

Zhang, Z., et al. (2019). Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development, 23(10), 2269-2275. Available from: [Link]

-

Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences, 16(1), 246. Available from: [Link]

-

10.1: Chiral Proline Based Reactions. (2021, March 16). Chemistry LibreTexts. Available from: [Link]

-

Trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol. (n.d.). Vibrant Pharma Inc. Available from: [Link]

-

Cyclohexanol, 2-(1-pyrrolidinyl)-, (1R,2S)-. (n.d.). LookChem. Available from: [Link]

-

Motivated by the persistent difficulty of asymmetric catalytic direct intermolecular α-alkylation reactions of ketones... (n.d.). reposiTUm. Available from: [Link]

-

Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis. (2022). Angewandte Chemie International Edition, 61(38). Available from: [Link]

-

Smith, A. M. R., & Hirst, D. J. (2014). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Current Organocatalysis, 1(1), 15-28. Available from: [Link]

Sources

- 1. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]

- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. lookchem.com [lookchem.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Activity of Metal Complexes with 2-(1-Pyrrolidinyl)cyclohexanol

Executive Summary & Structural Rationale

The development of highly enantioselective catalysts relies on the precise spatial arrangement of chiral environments. Among β-amino alcohols, 2-(1-pyrrolidinyl)cyclohexanol has emerged as a highly versatile and privileged chiral ligand scaffold for asymmetric catalysis, particularly in the enantioselective addition of dialkylzincs to aldehydes[1] and asymmetric transfer hydrogenation (ATH)[2].

The catalytic efficacy of this ligand is governed by three specific structural features:

-

Cyclohexane Backbone: The trans-configuration locks the molecule into a rigid chair conformation where both the hydroxyl group and the pyrrolidine ring occupy diequatorial positions. This rigidity minimizes conformational flux during the catalytic cycle.

-

Pyrrolidine Ring: Unlike simple dimethylamine or bulky diisopropylamine groups, the cyclic pyrrolidine moiety provides a tertiary nitrogen for stable metal coordination while maintaining a precise steric profile that directs the incoming substrate without completely blocking the catalytic pocket.

-

Hydroxyl Anchor: The secondary alcohol undergoes facile deprotonation by organometallic reagents (e.g., dialkylzinc), forming a robust, covalent metal-alkoxide bond that serves as the foundation of the active catalytic complex[1].

Mechanistic Paradigm: Zinc-Catalyzed Asymmetric Alkylation

The primary application of 2-(1-pyrrolidinyl)cyclohexanol is in the synthesis of chiral secondary alcohols via the addition of diethylzinc to aldehydes. The reaction proceeds through a highly ordered Noyori-type bimetallic transition state .

When the enantiopure ligand is introduced to diethylzinc, it forms a rigid 5-membered zinc-alkoxide chelate. A second equivalent of diethylzinc coordinates to the oxygen atom of the chelate, while the aldehyde substrate binds to the primary zinc center. The diequatorial geometry of the trans-cyclohexane backbone forces the aldehyde to adopt a specific orientation, exposing only one enantioface to the migrating ethyl group. This profound enantiofacial discrimination dictates the stereochemical outcome of the product[1].

Figure 1: Catalytic cycle of Zn-mediated enantioselective alkylation using pyrrolidinyl cyclohexanol.

Quantitative Performance Data

The table below summarizes the catalytic performance of the (S,S)-2-(1-pyrrolidinyl)cyclohexanol zinc complex in the ethylation of various aromatic aldehydes. The data highlights the catalyst's tolerance to both electron-withdrawing and electron-donating substituents.

| Substrate (Aldehyde) | Ligand Loading | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Config. |

| Benzaldehyde | 10 mol% | Toluene | 0 to RT | 85 | 86 | (S) |

| p-Chlorobenzaldehyde | 10 mol% | Toluene | 0 to RT | 82 | 83 | (S) |

| p-Methoxybenzaldehyde | 10 mol% | Toluene | 0 to RT | 80 | 78 | (S) |

| 1-Naphthaldehyde | 10 mol% | Toluene | 0 to RT | 88 | 81 | (S) |

Experimental Protocols

To ensure reproducibility and high enantiomeric purity, the workflow is divided into the resolution of the racemic ligand and the subsequent catalytic execution. Every step is designed as a self-validating system.

Figure 2: Experimental workflow from ligand resolution to chiral product validation.

Protocol A: Resolution of Racemic trans-2-(1-Pyrrolidinyl)cyclohexanol

While chiral 1,1′-bi-2-naphthol and boric acid can be used[3], diastereomeric salt formation with (S)-mandelic acid offers a highly scalable alternative[4].

-

Salt Formation: Dissolve racemic trans-2-(1-pyrrolidinyl)cyclohexanol (2.0 mmol) and (S)-mandelic acid (1.0 mmol, 0.5 equiv) in ethyl acetate (2.0 mL) at room temperature.

-

Thermodynamic Maturation: Heat the suspension in a 50 °C oil bath until complete dissolution occurs. Causality: Heating ensures complete dissociation of kinetic aggregates, allowing the thermodynamically favored (S,S)-ligand/(S)-acid salt to nucleate uniformly upon cooling.

-

Crystallization: Store the mixture at −20 °C for 12 hours to induce precipitation.

-

Enrichment: Filter the crystals and perform a triple recrystallization from hot ethyl acetate.

-

Free Base Recovery: Suspend the enriched salt in dichloromethane (DCM) and wash with 1M NaOH. Extract the aqueous layer with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Self-Validation (In-Process Control): Before proceeding to catalysis, analyze the free base via chiral HPLC (e.g., Chiralcel OD-H column) to confirm the enantiomeric excess is >99%. Using a ligand with sub-optimal ee will exponentially degrade the ee of the final catalytic product due to non-linear stereochemical effects.

Protocol B: Enantioselective Addition of Diethylzinc to Aldehydes

Caution: Diethylzinc is highly pyrophoric. All operations must be conducted under a strict argon or nitrogen atmosphere using Schlenk techniques.

-

Precatalyst Formation: To a flame-dried Schlenk flask, add the resolved (S,S)-2-(1-pyrrolidinyl)cyclohexanol (0.1 mmol, 10 mol%) and anhydrous toluene (2.0 mL). Causality: Toluene is chosen because non-polar solvents prevent competitive coordination to the zinc center, preserving the structural integrity of the bimetallic transition state[1].

-

Metal Complexation: Cool the solution to 0 °C. Dropwise, add a 1.0 M solution of diethylzinc in hexanes (2.0 mmol, 2.0 equiv). Stir for 30 minutes. Causality: The reaction between the ligand's hydroxyl group and diethylzinc is highly exothermic and releases ethane gas. Cooling to 0 °C prevents thermal degradation of the ligand and controls gas evolution.

-

Substrate Addition: Cool the active catalyst mixture to -20 °C. Slowly add the target aldehyde (1.0 mmol) dissolved in 1.0 mL of toluene. Causality: Lowering the temperature to -20 °C restricts the conformational flexibility of the transition state, maximizing enantiofacial discrimination and thus the final ee%.

-

Reaction Monitoring (Self-Validation): Stir the reaction for 12–18 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 8:2, UV visualization).

-

Quench and Extraction: Once the aldehyde is consumed, carefully quench the reaction at 0 °C by adding 1M HCl (5.0 mL) dropwise to destroy unreacted diethylzinc. Extract the aqueous phase with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Final Validation: Purify the crude product via flash column chromatography. Determine the enantiomeric excess of the isolated secondary alcohol using chiral HPLC.

Expanded Applications: Asymmetric Transfer Hydrogenation (ATH)

Beyond zinc-catalyzed alkylations, derivatives of pyrrolidinyl cyclohexanol—particularly those derived from chiral pool terpenes like (+)-limonene or (+)-3-carene—exhibit profound catalytic activity when complexed with Ruthenium. When reacted with [RuCl2(p−cymene)]2 , these ligands form highly efficient catalysts for the asymmetric transfer hydrogenation of aromatic ketones, utilizing isopropanol as the hydrogen donor[2]. The pyrrolidine ring acts as a hemilabile ligand, temporarily dissociating to allow hydride transfer while maintaining the overall chiral geometry of the Ru-complex.

References

-

Resolution of trans-(±)-2-(pyrrolidinyl)cyclohexanol and its methyl ether using boric acid and chiral 1,1′-bi-2-naphthol. Tetrahedron: Asymmetry, 1999, 10(12), 2307-2310. URL:[Link][3]

-

Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 2006, 71(6), 2445-2455. URL:[Link][1]

-

Multifunctional Catalysts in the Asymmetric Mannich Reaction of Malononitrile with N-Phosphinoylimines: Coactivation by Halogen Bonding versus Hydrogen Bonding. The Journal of Organic Chemistry, 2022, 87(11), 7106-7116. URL:[Link][4]

-

Novel (+)-3-Carene Derivatives and Their Application in Asymmetric Synthesis. ResearchGate (Minireviews in asymmetric catalysis), 2026. URL:[Link][2]

Sources

Application Notes & Protocols: 2-(1-Pyrrolidinyl)cyclohexanol in Asymmetric Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol

Executive Summary

In the landscape of asymmetric total synthesis, the selection of an appropriate chiral ligand is the linchpin for achieving high stereoselectivity. 2-(1-Pyrrolidinyl)cyclohexanol (CAS: 174293-29-9 for the (1S,2S)-enantiomer; 69420-67-3 for the racemate)[1][2] represents a privileged class of chiral β -amino alcohols. Building upon the foundational principles of Noyori’s DAIB (3-exo-(dimethylamino)isoborneol), this trans-1,2-amino alcohol leverages the rigid chair conformation of its cyclohexane backbone combined with the unique steric properties of the pyrrolidine ring to exert profound stereocontrol in carbon-carbon bond-forming reactions[3][4].

This application note details the mechanistic rationale, self-validating protocols, and comparative efficacy of 2-(1-pyrrolidinyl)cyclohexanol, focusing primarily on its benchmark application: the enantioselective addition of dialkylzincs to aldehydes[4][5].

Mechanistic Rationale: The "Pyrrolidine Advantage" (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why a specific ligand architecture is chosen over another, rather than simply following a recipe. The efficacy of 2-(1-pyrrolidinyl)cyclohexanol stems from three distinct structural phenomena:

-

Conformational Rigidity of the Backbone: The trans-cyclohexane ring locks the amino and hydroxyl groups into a predictable equatorial-equatorial or axial-axial relationship. This prevents the conformational "floppiness" seen in acyclic amino alcohols, drastically reducing the number of competing transition states.

-

The Bidentate N,O-Coordination Motif: Upon reaction with a metal alkyl (e.g., ZnEt2 ), the hydroxyl proton is displaced to form a covalent Zn-O bond, while the basic pyrrolidine nitrogen coordinates to the zinc via a dative bond. This forms a highly structured, rigid 5-membered metallacycle that acts as the active Lewis acid/base catalyst[5].

-

The "Pyrrolidine Advantage": Why use a pyrrolidine ring instead of a simple dimethylamino group? The 5-membered pyrrolidine ring restricts rotation around the N-C bonds. This restricted rotation projects the steric bulk of the ring outward in a highly defined vector, creating a deeper, more discriminatory chiral pocket than acyclic dialkylamines. This forces the incoming aldehyde and the alkylating agent into a highly ordered bimetallic Zimmerman-Traxler-type transition state, dictating facial selectivity (typically Re-face attack for the (1R,2R) ligand)[3][4].

Workflow & Transition State Logic

The following diagram illustrates the logical flow and transition state assembly of the catalytic cycle. Understanding this cycle is vital for troubleshooting; for instance, recognizing that the active catalyst is a zinc alkoxide explains why strict anhydrous conditions are non-negotiable.

Caption: Catalytic cycle of enantioselective diethylzinc addition using 2-(1-pyrrolidinyl)cyclohexanol.

Experimental Protocols

The following protocols are designed as self-validating systems . We incorporate observable physical changes into the steps so the researcher can verify the reaction's integrity in real-time[4].

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesize enantiopure 1-phenyl-1-propanol using a 5 mol% loading of (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol.

Reagents & Equipment:

-

(1R,2R)-2-(1-pyrrolidinyl)cyclohexanol (5.0 mol%)

-

Benzaldehyde (1.0 equiv, freshly distilled)

-

Diethylzinc ( ZnEt2 , 1.0 M in hexanes, 2.0 equiv)

-

Anhydrous Toluene (degassed)

-

Flame-dried Schlenk flask, argon manifold.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times. Causality: Organozinc reagents are violently reactive with moisture. Even trace water will hydrolyze ZnEt2 to inactive Zn(OH)2 , poisoning the catalytic cycle.

-

Ligand Solvation: Add (1R,2R)-2-(1-pyrrolidinyl)cyclohexanol (0.05 mmol) to the flask. Inject 3.0 mL of anhydrous toluene. Stir until completely dissolved.

-

Active Catalyst Generation (Self-Validating Step): Cool the flask to 0 °C. Slowly inject ZnEt2 (2.0 mmol, 2.0 mL of 1M solution).

-

Observation Check: You must observe the evolution of a gas (ethane). This bubbling is the physical validation that the hydroxyl proton of the ligand has been displaced, successfully forming the active chiral zinc alkoxide catalyst.

-

Stir for 30 minutes at 0 °C to ensure complete complexation.

-

-

Substrate Addition: Inject freshly distilled benzaldehyde (1.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized concentration spikes that could lead to uncatalyzed, racemic background reactions.

-

Reaction Maturation: Maintain the reaction at 0 °C for 12–18 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the UV-active benzaldehyde spot is consumed.

-

Quenching & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of 1.0 N HCl (2.0 mL). Causality: The acid breaks the robust Zn-O product bond, releasing the free chiral alcohol and solubilizing the zinc salts into the aqueous layer.

-

Extraction & Analysis: Extract with diethyl ether (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Determine the enantiomeric excess (ee%) via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Presentation

To justify the selection of the pyrrolidinyl derivative over other analogs, the following table summarizes the comparative performance of various cyclic and acyclic β -amino alcohols in the benchmark addition of ZnEt2 to benzaldehyde at 0 °C[4].

| Chiral Ligand | Ligand Loading (mol%) | Chemical Yield (%) | Enantiomeric Excess (ee %) |

| (-)-DAIB (Industry Benchmark) | 2.0 | 97 | 98 |

| (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | 5.0 | 95 | 94 |

| (1R,2R)-2-(Dimethylamino)cyclohexanol | 5.0 | 92 | 89 |

| (1R,2R)-2-(1-Piperidinyl)cyclohexanol | 5.0 | 90 | 86 |

Data Insight: The data clearly illustrates the "Pyrrolidine Advantage." The 5-membered pyrrolidine ring (94% ee) significantly outperforms both the acyclic dimethylamino group (89% ee) and the larger, more flexible 6-membered piperidine ring (86% ee). The pyrrolidine ring provides the optimal balance of steric bulk and conformational rigidity required to enforce strict facial selectivity during the alkyl transfer[3][4].

References

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines National Library of Medicine (PMC) / ACS Publications. URL:[Link][3]

-

Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes International Journal of Organic Chemistry, SCIRP. URL:[Link][5]

-

trans-2-(1-Pyrrolidinyl)cyclohexanol | C20H38N2O2 PubChem, National Institutes of Health (NIH). URL:[Link][6]

Sources

- 1. (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanol CAS#: 174293-29-9 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes [scirp.org]

- 6. trans-2-(1-Pyrrolidinyl)cyclohexanol | C20H38N2O2 | CID 177808350 - PubChem [pubchem.ncbi.nlm.nih.gov]

optimization of reaction conditions for 2-(1-pyrrolidinyl)cyclohexanol catalysis

Technical Support Center: Optimization of 2-(1-Pyrrolidinyl)cyclohexanol Catalysis

Welcome to the Technical Support and Troubleshooting Knowledge Base for trans-2-(1-pyrrolidinyl)cyclohexanol-mediated asymmetric catalysis. As a highly privileged chiral β-amino alcohol, this ligand is extensively utilized by drug development professionals in the enantioselective addition of dialkylzincs to aldehydes and in aryl transfer reactions[1].

This guide provides field-proven protocols, optimization data, and mechanistic troubleshooting steps to ensure high enantiomeric excess (ee) and robust catalytic turnover.

Section 1: Experimental Workflow & Self-Validating Protocol

To ensure reproducibility, the catalytic workflow must be strictly controlled to favor the ligand-directed pathway over the uncatalyzed background reaction.

Fig 1. Standard experimental workflow for enantioselective dialkylzinc addition.

Standard Operating Procedure: Enantioselective Diethylzinc Addition Causality & Self-Validation: This protocol is designed as a self-validating system. By running a parallel control vial containing the aldehyde and Et₂Zn without the chiral ligand, researchers can quantify the baseline background racemic reaction rate. If the control vial shows rapid conversion at 0 °C, your substrate is too electrophilic for standard conditions, and the temperature must be lowered.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Add trans-2-(1-pyrrolidinyl)cyclohexanol (10 mol%, 0.1 equiv) and purge with argon for 15 minutes to remove ambient moisture.

-

Solvent Addition: Dissolve the catalyst in anhydrous hexane (2.0 mL/mmol of substrate). Causality: Non-coordinating solvents are mandatory; coordinating solvents like THF competitively bind to the zinc center, disrupting the highly ordered Zimmerman-Traxler transition state and collapsing enantioselectivity[2].

-

Complexation: Cool the solution to 0 °C. Dropwise, add diethylzinc (1.0 M in hexane, 2.0 equiv). Stir for 30 minutes at 0 °C to allow the formation of the active zinc-alkoxide-ligand complex.

-

Substrate Addition: Slowly add the aldehyde substrate (1.0 equiv) over 10–15 minutes. Causality: Rapid addition causes localized thermal spikes that provide the activation energy needed for the uncatalyzed racemic pathway.

-

Maturation: Maintain the reaction at 0 °C for 12–24 hours. Monitor via TLC or GC-MS until aldehyde consumption is >95%.

-

Quenching: Carefully quench the reaction at 0 °C with 1M HCl (dropwise) to solubilize zinc salts. Extract with diethyl ether (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate.

Section 2: Quantitative Optimization Data

To achieve optimal catalytic turnover and stereocontrol, reaction parameters must be strictly calibrated. Table 1 summarizes the causal relationship between solvent, temperature, and catalyst loading on the reaction outcome based on established optimization matrices[1].

Table 1: Optimization Matrix for 2-(1-Pyrrolidinyl)cyclohexanol Catalyzed Diethylzinc Addition

| Entry | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | ee (%) | Mechanistic Insight |

| 1 | Toluene | 25 | 10 | 98 | 72 | High thermal energy accelerates the background racemic pathway. |

| 2 | Toluene | 0 | 10 | 95 | 91 | Optimal balance of kinetics and stereocontrol. |

| 3 | Hexane | 0 | 10 | 96 | 93 | Non-polar environment tightens the transition state assembly. |

| 4 | THF | 0 | 10 | 45 | 15 | Oxygen lone pairs competitively coordinate Zn, displacing the ligand. |

| 5 | Hexane | 0 | 5 | 88 | 89 | Reduced loading leads to slight ee loss due to transient ligand dissociation. |

| 6 | Hexane | -20 | 10 | 60 | 95 | Maximum stereocontrol, but kinetically sluggish. |

Section 3: Troubleshooting Guide

Fig 2. Troubleshooting logic for common catalytic issues and their causality.

Q: My reaction is yielding product with low enantiomeric excess (<80% ee). How do I fix this? Application Scientist Insight: Low ee is almost always a result of the uncatalyzed background reaction outcompeting the ligand-directed pathway.

-

Causality 1 (Temperature): If the reaction temperature exceeds 0 °C, the activation energy barrier for the uncatalyzed addition of Et₂Zn to the aldehyde is easily overcome. Action: Ensure the cooling bath is strictly maintained at 0 °C or lower.

-

Causality 2 (Solvent Coordination): Traces of coordinating solvents (e.g., THF, Et₂O, or even moisture) will break the dimeric zinc-amino-alkoxide complex. Action: Switch to strictly anhydrous, non-polar solvents like hexane or toluene.

-

Causality 3 (Ligand Purity): The non-linear effect in asymmetric amplification requires high enantiopurity of the ligand. Action: Verify the optical purity of your trans-2-(1-pyrrolidinyl)cyclohexanol. It can be chemically resolved using (S)-mandelic acid crystallization if necessary[3].

Q: The conversion is stalling at 40-50%. Why is the catalyst dying? Application Scientist Insight: Stalled reactions typically indicate catalyst deactivation or reagent degradation.

-

Causality 1 (Zinc Quality): Diethylzinc is highly pyrophoric and sensitive to trace oxygen/moisture, forming inactive zinc oxides/hydroxides. Action: Titrate your Et₂Zn stock solution before use. If a white precipitate is visible in the bottle, discard it and use a fresh batch.

-

Causality 2 (Product Inhibition): As the chiral secondary alcohol product accumulates, it can competitively bind to the zinc center, forming a less active aggregate. Action: Increase catalyst loading from 5 mol% to 10 mol% to maintain a sufficient concentration of the active monomeric catalyst species.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Can I use the cis-diastereomer of 2-(1-pyrrolidinyl)cyclohexanol? Answer: It is highly discouraged. Literature and empirical data demonstrate that open-chain or cyclic β-amino alcohols with a trans configuration (anti) form a much more rigid and stereodefined 5-membered chelate ring with zinc compared to their cis counterparts. The cis isomer correlates with significantly lower stereocontrol[2].

FAQ 2: Does this catalyst work for aryl transfer reactions (e.g., using diphenylzinc)? Answer: Yes. trans-2-(1-pyrrolidinyl)cyclohexanol is effective in aryl transfer reactions using a 2:1 mixture of diethylzinc and diphenylzinc as the phenyl source. However, the ee is generally lower than in simple alkyl additions, requiring further optimization of the zinc source ratios and temperatures[1].

FAQ 3: How do I recover and recycle the ligand post-reaction? Answer: Due to the basic tertiary amine on the pyrrolidine ring, the ligand can be easily separated from the neutral alcohol product via acid-base extraction. During workup, the 1M HCl quench protonates the ligand, driving it into the aqueous layer. After extracting your product with organic solvent, basify the aqueous layer to pH 10 using 2M NaOH, and extract with dichloromethane. Dry and concentrate to recover the ligand (typically >85% recovery with retained enantiopurity).

Sources

effect of solvent and temperature on 2-(1-pyrrolidinyl)cyclohexanol reaction outcomes

Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-(1-pyrrolidinyl)cyclohexanol —a critical β-amino alcohol intermediate frequently utilized in the development of analgesics and neurological therapeutics.

This portal addresses the thermodynamic and kinetic challenges associated with the nucleophilic ring-opening of cyclohexene oxide by pyrrolidine, focusing specifically on how solvent selection and temperature dictate reaction success.

Mechanistic Causality: Why Solvent Matters

The synthesis of 2-(1-pyrrolidinyl)cyclohexanol relies on an S_N2-like nucleophilic attack. Because cyclohexene oxide is an aliphatic, unstrained (relative to smaller epoxides) meso-epoxide, the C-O bond is robust. Overcoming the activation energy barrier requires either thermal energy, chemical activation, or a combination of both.

Mechanistic pathway of epoxide aminolysis highlighting protic solvent activation.

Troubleshooting & FAQs

Q1: Why is my reaction yield extremely low (<10%) when using THF or DCM at room temperature? A1: The ring-opening of aliphatic epoxides by secondary amines is kinetically sluggish. In aprotic solvents like THF or DCM, the epoxide oxygen is not electrophilically activated. Transitioning to a protic solvent (such as water or alcohols) provides hydrogen-bonding catalysis. The protic solvent molecules donate hydrogen bonds to the epoxide oxygen, stabilizing the developing negative charge in the transition state and significantly lowering the activation energy barrier[1],[2].

Q2: How does temperature influence the stereoselectivity and purity of this reaction? A2: Stereoselectivity is strictly governed by the Fürst-Plattner rule. The nucleophile (pyrrolidine) must attack in an anti-periplanar trajectory, yielding exclusively the trans-diaxial product (trans-2-(1-pyrrolidinyl)cyclohexanol). Temperature changes the rate but does not alter this stereochemical mandate. However, while elevated temperatures (60–100 °C) exponentially increase the reaction rate, excessive heat (>120 °C) can induce undesired side reactions, such as epoxide polymerization or oxidative degradation, reducing your overall yield[3].

Q3: Can I run this reaction without any solvent to improve my green chemistry metrics? A3: Yes. Solvent-free aminolysis is highly effective but typically requires a Lewis acid catalyst to compensate for the lack of solvent-based hydrogen bonding. Catalysts such as Calcium Trifluoroacetate[Ca(CF3CO2)2] coordinate with the epoxide oxygen, facilitating the ring-opening by pyrrolidine at room temperature with near-quantitative yields and excellent regioselectivity[4].

Empirical Data: Solvent and Temperature Effects

The following table summarizes the quantitative impact of solvent and temperature on the aminolysis of cyclohexene oxide with pyrrolidine.

| Solvent System | Temperature (°C) | Catalyst | Reaction Time | Yield (%) | Stereoselectivity |

| Tetrahydrofuran (THF) | 25 | None | 24 h | < 10 | N/A |

| Tetrahydrofuran (THF) | 60 | None | 24 h | ~ 40 | trans-diaxial |

| Water (H₂O) | 60 | None | 2 h | > 90 | trans-diaxial |

| Water (H₂O) | 100 | None | 0.5 h | > 95 | trans-diaxial |

| Solvent-Free | 25 | Ca(CF₃CO₂)₂ | 2 h | 99 | trans-diaxial |

Validated Standard Operating Procedure (SOP)

To ensure high trustworthiness and reproducibility, the following self-validating protocol utilizes hot water to promote the reaction, avoiding toxic organic solvents and heavy metals[2].

Protocol: Hot-Water Promoted Aminolysis

Objective: Synthesize pure trans-2-(1-pyrrolidinyl)cyclohexanol.

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene oxide (1.00 g, 10.2 mmol) and pyrrolidine (0.87 g, 12.2 mmol).

-

Causality: A 1.2x molar excess of the highly nucleophilic secondary amine ensures complete consumption of the epoxide, preventing unreacted epoxide from complicating downstream purification.

-

-

Solvent Addition: Add 10 mL of deionized water to the flask.

-

Causality: Water acts as both the biphasic reaction medium and a hydrogen-bonding catalyst[1].

-

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath with vigorous stirring.

-

Causality: Vigorous stirring maximizes the interfacial surface area between the organic reactants and the aqueous phase. Heating to 60 °C provides sufficient kinetic energy to overcome the activation barrier without inducing thermal degradation[3].

-

-

Reaction Monitoring: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1, visualized with KMnO₄ stain) until the epoxide spot completely disappears (typically 2 hours).

-

Self-Validating Workup & Extraction:

-

Cool the mixture to room temperature and extract with Ethyl Acetate (3 x 15 mL).

-

Self-Validation Step: To ensure absolute purity of the basic amino alcohol, extract the combined organic layers with 1M HCl (2 x 15 mL). The product will protonate and migrate to the aqueous layer as a water-soluble hydrochloride salt, leaving neutral/non-basic impurities in the organic layer.

-

Basify the aqueous layer with 1M NaOH to pH > 10, and re-extract with fresh Ethyl Acetate (3 x 15 mL).

-

-

Isolation: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure trans-2-(1-pyrrolidinyl)cyclohexanol as a pale yellow oil.

Step-by-step experimental workflow for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol.

References

-